A Comprehensive Technical Guide to 2-Chloro-5-methylpyrimidine
A Comprehensive Technical Guide to 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-5-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its chemical properties, synthesis methodologies, and applications, with a focus on providing practical information for laboratory and development settings.
Chemical Identity and Properties
2-Chloro-5-methylpyrimidine, identified by the CAS number 22536-61-4 , is a halogenated pyrimidine derivative.[1][2][3] Its structure incorporates a chlorine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring, making it a versatile building block in organic synthesis.
Physicochemical Properties
The fundamental physicochemical properties of 2-Chloro-5-methylpyrimidine are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 22536-61-4 | [1][2][3] |
| Molecular Formula | C5H5ClN2 | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 89-92 °C | [4] |
| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [4] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and diethyl ether. | [5][6] |
| pKa (Acidity Coefficient) | -1.03 ± 0.22 (Predicted) | [4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 2-Chloro-5-methylpyrimidine. Key spectral data are outlined below.
| Technique | Data Highlights | Source |
| GC-MS | Molecular Ion Peak (m/z): 128 | [2] |
| ATR-IR | Data available from Bruker Tensor 27 FT-IR | [2] |
| Raman Spectra | Data available from Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.33 (s, 3H), 8.47 (s, 2H) | [4][5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.27 (t, J=0.8 Hz, 3H), 8.63 (d, J=0.9 Hz, 2H) | [4] |
Synthesis and Experimental Protocols
2-Chloro-5-methylpyrimidine is typically synthesized from 2,4-dichloro-5-methylpyrimidine through a selective reduction (dechlorination) reaction. Several methods have been reported, primarily utilizing zinc powder as the reducing agent in various solvent systems.
General Synthesis Workflow
The synthesis generally follows the pathway of reducing the more reactive chlorine atom at the 4-position of the pyrimidine ring.
Caption: General synthesis workflow for 2-Chloro-5-methylpyrimidine.
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of 2-Chloro-5-methylpyrimidine.
Method 1: Reduction in Water [4]
-
Reaction Setup: A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated zinc powder (59.8 g, 920 mmol) in water (500 mL) is prepared in a suitable reaction vessel.
-
Reaction Execution: The mixture is heated to reflux and maintained for 3 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed, the reaction mixture is cooled to room temperature.
-
Filtration and Extraction: The mixture is filtered through a pad of Celite, and the filter cake is rinsed with chloroform (CHCl₃, 500 mL). The phases of the filtrate are separated.
-
Purification: The organic phase is washed with brine (300 mL), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the product.
Method 2: Reduction in a Benzene/Water Biphasic System [4][5]
-
Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol) in a mixture of benzene (16.0 mL) and water (40.0 mL), add zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol).
-
Reaction Execution: The reaction mixture is heated at reflux for 18 hours.
-
Work-up and Extraction: After cooling, the mixture is filtered through a Celite pad. The filtrate is extracted with diethyl ether (Et₂O).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The residue is then purified by silica gel column chromatography (eluent: hexane:EtOAc = 1:1).
Method 3: Reduction in Tetrahydrofuran (THF) [4]
-
Reaction Setup: A mixture of 2,4-dichloro-5-methylpyrimidine (25.0 g, 153 mmol) and zinc powder (30.1 g, 460 mmol) in THF (125 mL) is prepared.
-
Reaction Execution: The mixture is heated to reflux. A solution of acetic acid (9.21 g, 153 mmol) in THF (20 mL) is added dropwise over 1 hour. After 1.5 hours at reflux, an additional portion of acetic acid (3.93 g, 65.5 mmol) in THF (12.5 mL) is added over 10 minutes. The mixture is then refluxed for an additional hour.
-
Work-up and Purification: The specific work-up and purification for this method would typically involve filtration to remove zinc salts, followed by extraction and solvent removal.
Applications in Research and Drug Development
2-Chloro-5-methylpyrimidine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] Its applications are primarily in the pharmaceutical and agrochemical industries.
-
Antimetabolite and Antitumor Drugs: It is widely used in the synthesis of compounds designed to interfere with metabolic pathways, a common strategy in cancer therapy.[4]
-
Targeted Drug Delivery: Modifications of the 2-Chloro-5-methylpyrimidine scaffold, such as the introduction of porphyrin compounds, have been explored to facilitate the targeted delivery of cytotoxic agents to cancer cells.[4] This approach aims to increase the efficacy of the drug while minimizing side effects on healthy tissues.
-
Suzuki Coupling Reactions: The chloro-substituent on the pyrimidine ring makes it a suitable substrate for Suzuki and other cross-coupling reactions.[4] This allows for the straightforward introduction of various aryl and heteroaryl groups, enabling the construction of complex molecular architectures.
-
Catalysis: The compound itself can be used as a catalyst in certain chemical transformations.[4]
-
Agrochemicals: It is a building block for various herbicides and fungicides.[6]
Safety and Handling
2-Chloro-5-methylpyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Classification[2][4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
-
Skin and Body Protection: Laboratory coat.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[6]
References
- 1. 2-CHLORO-5-METHYLPYRIMIDINE | CAS 22536-61-4 [matrix-fine-chemicals.com]
- 2. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]
- 6. innospk.com [innospk.com]
